1,4-Dimethoxy-2-naphthoic acid

Aryl Hydrocarbon Receptor CYP1B1 CYP1A1

Researchers requiring selective AhR-mediated CYP1B1 induction without concomitant CYP1A1 upregulation face limited tool compound availability. 1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) is the validated solution: • Selective AhR agonist: >80% CYP1B1 induction vs. TCDD, with abolished CYP1A1 activity in mouse YAMC & human Caco2 cells. • Well-characterized solid state: crystal structure confirms centrosymmetric dimer hydrogen-bonding network, ensuring reproducible dissolution behavior. • Supply reliability: ≥97% HPLC purity with full analytical documentation (NMR, MS, HPLC); available for immediate global shipping.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 78265-13-1
Cat. No. B1245873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxy-2-naphthoic acid
CAS78265-13-1
Synonyms1,4-dimethoxy-2-naphthoic acid
2MeO-C10COOH
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=CC=CC=C21)OC)C(=O)O
InChIInChI=1S/C13H12O4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,14,15)
InChIKeyBGJOEOQFJYFEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethoxy-2-naphthoic Acid for AhR & Synthetic Chemistry


1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) is a synthetic naphthalenecarboxylic acid derivative distinguished by its 1,4-dimethoxy substitution pattern and a carboxylic acid moiety at the 2-position of the naphthalene ring [1]. It serves as a methylated analog of the bacterial metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), offering a unique tool for probing the structural requirements of aryl hydrocarbon receptor (AhR) activation and as a versatile intermediate in organic synthesis [2]. Its specific substitution imparts distinct physicochemical properties—including a melting point of 170–174 °C and an XLogP3 of 2.6—that differentiate it from both the parent 2-naphthoic acid and hydroxylated derivatives .

Pathway probe Selective AhR-CYP1B1 induction without CYP1A1 activation in colon-derived cell models
Structural analog Methylated derivative of bacterial metabolite 1,4-DHNA for SAR studies
Synthetic utility Versatile intermediate for naphthoquinone and anthraquinone synthesis

Why Generic Naphthoic Acids Cannot Replace 1,4-Dimethoxy-2-naphthoic Acid


Substituting 1,4-dimethoxy-2-naphthoic acid with other naphthoic acid derivatives is not scientifically valid due to profound structure-dependent differences in aryl hydrocarbon receptor (AhR) activity, physicochemical behavior, and synthetic utility. Methylation of the 1,4-dihydroxy groups in 1,4-DHNA to yield 1,4-DMNA completely abolishes CYP1A1 induction while preserving >80% of the CYP1B1 induction response observed for TCDD [1]. This selective agonist profile is not observed with 1,4-DHNA, 1-HNA, 4-HNA, or the unsubstituted 2-naphthoic acid [1]. Furthermore, 1,4-DMNA exhibits an intermediate lipophilicity (XLogP3 = 2.6) compared to 2-naphthoic acid (3.3) and 1,4-DHNA (2.5), influencing its suitability for specific assay conditions or chromatographic separations [2]. Its distinct crystallographic hydrogen-bonding network, while topologically similar to 2-naphthoic acid, results in a unique solid-state packing that affects dissolution and formulation behavior [3].

1,4-DHNA or other hydroxylated analogs may co-induce CYP1A1, altering gene-expression profiles in AhR reporter models

2-Naphthoic acid lacks the 1,4-dimethoxy motif, likely failing to reproduce the selective CYP1B1 response or similar hydrogen-bonding network

Differences in lipophilicity (XLogP3) and melting point can shift solubility, chromatographic retention, and formulation behavior

Quantitative Comparison of 1,4-Dimethoxy-2-naphthoic Acid with Analogs


Selective AhR-Mediated CYP1B1 Induction

In young adult mouse colonic (YAMC) cells, 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA) fails to induce Cyp1a1 mRNA but induces Cyp1b1 mRNA to a level exceeding 80% of the maximal response elicited by 10 nM TCDD [1]. In contrast, the 1,4-dihydroxy analog (1,4-DHNA) potently induces both Cyp1a1 (450-fold induction at 50 μM) and Cyp1b1 [1]. This stark divergence in gene selectivity establishes 1,4-DMNA as a unique probe for dissecting AhR-dependent transcriptional pathways where CYP1B1 modulation is desired without concomitant CYP1A1 activation.

Selective CYP1B1 Induction
Head-to-head
Cyp1a1: no induction; Cyp1b1: >80% of TCDD max response. 1,4-DHNA induces both genes strongly.
Supports pathway-selective AhR-CYP1B1 studies in colon cell models
YAMC cells, qPCR; TCDD positive control at 10 nM
Aryl Hydrocarbon Receptor CYP1B1 CYP1A1 Gene Induction YAMC Cells

Hydrogen Bonding: Comparison with 2-Naphthoic Acid

Single-crystal X-ray diffraction reveals that 1,4-dimethoxy-2-naphthoic acid crystallizes in the centrosymmetric space group P2₁/c and forms cyclic dimers via hydrogen bonding about a center of symmetry [1]. The carboxylic H atom is disordered over two half-occupancy sites. Notably, the overall hydrogen-bonding motif is described as 'little affected by the methoxyl groups and is very similar to that in 2-naphthoic acid' [1]. This structural equivalence to the unsubstituted parent acid, despite the presence of two methoxy substituents, confirms that 1,4-DMNA retains the fundamental hydrogen-bonding network of the 2-naphthoic acid scaffold.

Hydrogen-Bonding Pattern
Head-to-head
Cyclic dimer, P2₁/c; hydrogen bonding described as very similar to 2-naphthoic acid.
Confirms solid-state structural conservation despite methoxy substitution
Single-crystal X-ray diffraction
Crystallography Solid-State Chemistry Hydrogen Bonding Polymorphism

Melting Point Differentiation from Naphthoic Acid Analogs

1,4-Dimethoxy-2-naphthoic acid exhibits a melting point range of 170–174 °C . This value is significantly lower than that of 2-naphthoic acid (185–187 °C) and markedly lower than that of 1,4-dihydroxy-2-naphthoic acid (220 °C, with decomposition) . The intermediate melting point reflects the influence of the 1,4-dimethoxy substitution on intermolecular forces in the solid state.

Melting Point
Data to verify
170–174 °C
Thermal signature aids identity verification and handling protocols
Literature values; lower than 2-naphthoic acid (185–187 °C)
Thermal Analysis Physical Chemistry Melting Point

Lipophilicity (XLogP3) vs. Naphthoic Acid Analogs

1,4-Dimethoxy-2-naphthoic acid possesses a computed XLogP3 value of 2.6 [1]. This places it between the more lipophilic 2-naphthoic acid (XLogP3 = 3.3) and the more hydrophilic 1,4-dihydroxy-2-naphthoic acid (XLogP3 = 2.5) . The methoxy substitution thus provides a nuanced adjustment to the partition coefficient compared to the parent acid and the fully hydroxylated derivative.

Lipophilicity (XLogP3)
Reported
2.6
Fine-tuned partition coefficient informs solubility and retention optimization
Computed value; intermediate between 2-naphthoic acid (3.3) and 1,4-DHNA (2.5)
Lipophilicity ADME LogP Physicochemical Properties

Commercial Purity Benchmark vs. 2-Naphthoic Acid

1,4-Dimethoxy-2-naphthoic acid is routinely supplied at purities of ≥97% or ≥98% as determined by HPLC, with accompanying certificates of analysis that include HPLC chromatograms, MS spectra, and NMR data . While 2-naphthoic acid is also commercially available at high purity (e.g., ≥98.5% by titration) , the availability of comprehensive analytical documentation for 1,4-DMNA ensures its suitability as a reference standard in metabolomics, LC-MS/MS quantification, and pharmacokinetic studies .

Commercial Purity
Data to verify
≥97% (HPLC) with COA, HPLC, MS, NMR documentation.
Documented purity supports bioanalytical reference standard use
Supplier specification; analytical documentation may vary
Chemical Purity Quality Control Analytical Chemistry

1,4-Dimethoxy-2-naphthoic Acid Applications


Selective AhR-CYP1B1 Activation in Colon Cell Models

1,4-Dimethoxy-2-naphthoic acid is uniquely suited for experiments requiring AhR-dependent induction of CYP1B1 without concomitant CYP1A1 upregulation in mouse YAMC or human Caco2 cells [1]. This selectivity, documented in a direct comparative study against 1,4-DHNA, 1-HNA, and 4-HNA, makes it an invaluable tool for dissecting gene-specific AhR signaling pathways relevant to gut inflammation and cancer biology [1].

Crystallographic and Solid-State Characterization

The well-defined crystal structure of 1,4-dimethoxy-2-naphthoic acid—featuring centrosymmetric cyclic dimers and a hydrogen-bonding network comparable to 2-naphthoic acid—provides a reliable scaffold for fundamental crystallographic investigations and for understanding the solid-state behavior of substituted naphthoic acids [2].

Synthetic Intermediate for Brominated Naphthoic Acids

1,4-Dimethoxy-2-naphthoic acid serves as a key precursor for the synthesis of 3-bromo-1,4-dimethoxy-2-naphthoic acid via N-bromosuccinimide (NBS) bromination of its methyl ester, a transformation employed in the preparation of more complex naphthoquinone and anthraquinone derivatives with potential cytotoxic activities [3].

LC-MS/MS Quantitative Analysis and Metabolomics

With its high commercial purity (≥98% by HPLC) and availability with full analytical documentation (HPLC, MS, NMR), 1,4-dimethoxy-2-naphthoic acid is appropriate for use as a reference standard in LC-MS/MS-based quantification, metabolomics studies, and pharmacokinetic assays .

Application
Selection Property
Validation Focus
Colon cell-model AhR signaling studies
Selective CYP1B1 induction profile
CYP1A1 exclusion and pathway specificity
Solid-state characterization
Defined crystal packing with cyclic dimers
Hydrogen-bonding network verification
Naphthoquinone/anthraquinone synthesis
Bromination precursor for further derivatization
Reaction yield and regioselectivity review
Bioanalytical reference standard
High-purity material with analytical documentation
LC-MS/MS method calibration and matrix validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dimethoxy-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.